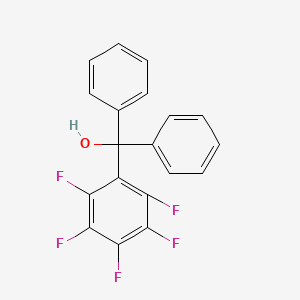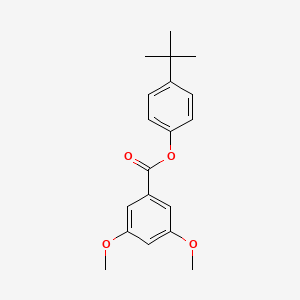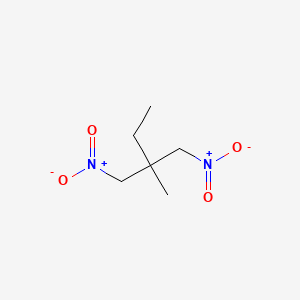
2,3,4,5,6-Pentafluorotriphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentafluorotriphenylmethanol is an organic compound characterized by the presence of five fluorine atoms attached to a triphenylmethanol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorotriphenylmethanol typically involves the reaction of pentafluorobenzene with triphenylmethanol under specific conditions. One common method includes the use of a strong base such as sodium hydride to deprotonate triphenylmethanol, followed by the addition of pentafluorobenzene. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 2,3,4,5,6-Pentafluorotriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or nickel.
Major Products:
Oxidation: Formation of pentafluorobenzophenone.
Reduction: Production of pentafluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3,4,5,6-Pentafluorotriphenylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2,3,4,5,6-Pentafluorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. It can inhibit enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions, leading to its bioactive effects.
類似化合物との比較
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorobenzene core but differs in functional groups.
2,3,4,5,6-Pentafluorophenol: Another fluorinated compound with a hydroxyl group instead of a methanol group.
2,3,4,5,6-Pentafluorobenzonitrile: Contains a nitrile group, offering different reactivity and applications.
Uniqueness: 2,3,4,5,6-Pentafluorotriphenylmethanol is unique due to its combination of a triphenylmethanol structure with multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various advanced applications.
特性
CAS番号 |
4707-17-9 |
|---|---|
分子式 |
C19H11F5O |
分子量 |
350.3 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H11F5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H |
InChIキー |
IDCFPZDXGPMARA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)





![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)


![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)

